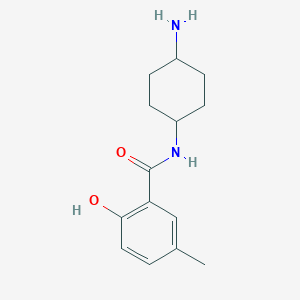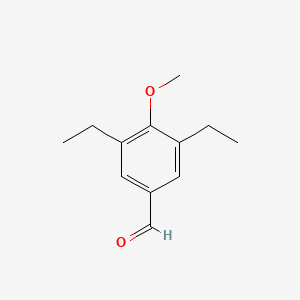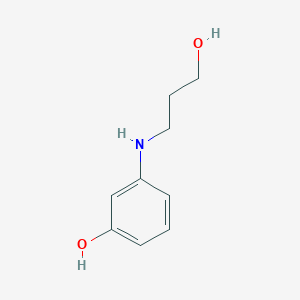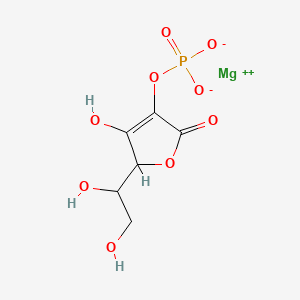
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a propan-1-amine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and chiral resolution processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S)-1-(2-chloropyridin-4-yl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.
(1S)-1-(2-chloropyridin-4-yl)butan-1-amine: Similar structure with a butyl group instead of a propyl group.
(1S)-1-(2-bromopyridin-4-yl)propan-1-amine: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is unique due to its specific combination of a chiral center, a pyridine ring, and a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
InChI 键 |
NAEAXIYCMLCDSF-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](C1=CC(=NC=C1)Cl)N |
规范 SMILES |
CCC(C1=CC(=NC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
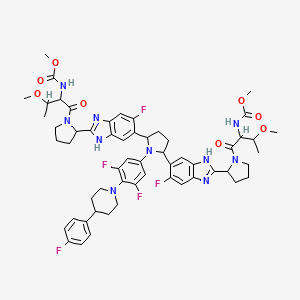
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
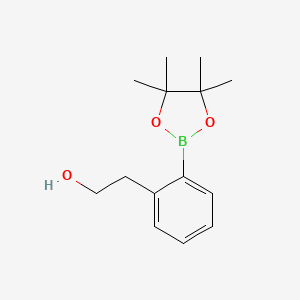
![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)

